molecular formula C27H31NO6 B395073 3,5-DIETHYL 4-(2,3-DIMETHOXYPHENYL)-1-(2,5-DIMETHYLPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE

3,5-DIETHYL 4-(2,3-DIMETHOXYPHENYL)-1-(2,5-DIMETHYLPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE

Cat. No.: B395073
M. Wt: 465.5g/mol
InChI Key: MTCWUMHNGNQFPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-DIETHYL 4-(2,3-DIMETHOXYPHENYL)-1-(2,5-DIMETHYLPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is a complex organic compound belonging to the dihydropyridine class This compound is characterized by its unique structure, which includes two methoxyphenyl groups and a dihydropyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-DIETHYL 4-(2,3-DIMETHOXYPHENYL)-1-(2,5-DIMETHYLPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE typically involves multi-step organic reactions. One common method is the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt. The reaction conditions often include refluxing in ethanol or another suitable solvent, with the reaction being catalyzed by an acid or base.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent control of reaction conditions are crucial to achieving the desired product.

Chemical Reactions Analysis

Types of Reactions

3,5-DIETHYL 4-(2,3-DIMETHOXYPHENYL)-1-(2,5-DIMETHYLPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form pyridine derivatives.

    Reduction: Reduction reactions can convert it back to its dihydropyridine form.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings and the dihydropyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., Br₂, Cl₂) and nucleophiles (e.g., NH₃, OH⁻) are commonly employed.

Major Products Formed

    Oxidation: Pyridine derivatives.

    Reduction: Dihydropyridine derivatives.

    Substitution: Various substituted dihydropyridine and pyridine derivatives.

Scientific Research Applications

3,5-DIETHYL 4-(2,3-DIMETHOXYPHENYL)-1-(2,5-DIMETHYLPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the treatment of cardiovascular diseases.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 3,5-DIETHYL 4-(2,3-DIMETHOXYPHENYL)-1-(2,5-DIMETHYLPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE involves its interaction with specific molecular targets and pathways. In biological systems, it may act by modulating ion channels, enzymes, or receptors, leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

3,5-DIETHYL 4-(2,3-DIMETHOXYPHENYL)-1-(2,5-DIMETHYLPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE can be compared with other dihydropyridine derivatives, such as:

    Nifedipine: A well-known calcium channel blocker used in the treatment of hypertension.

    Amlodipine: Another calcium channel blocker with a longer duration of action.

    Nicardipine: Used for its vasodilatory properties in the treatment of angina and hypertension.

The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C27H31NO6

Molecular Weight

465.5g/mol

IUPAC Name

diethyl 4-(2,3-dimethoxyphenyl)-1-(2,5-dimethylphenyl)-4H-pyridine-3,5-dicarboxylate

InChI

InChI=1S/C27H31NO6/c1-7-33-26(29)20-15-28(22-14-17(3)12-13-18(22)4)16-21(27(30)34-8-2)24(20)19-10-9-11-23(31-5)25(19)32-6/h9-16,24H,7-8H2,1-6H3

InChI Key

MTCWUMHNGNQFPG-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CN(C=C(C1C2=C(C(=CC=C2)OC)OC)C(=O)OCC)C3=C(C=CC(=C3)C)C

Canonical SMILES

CCOC(=O)C1=CN(C=C(C1C2=C(C(=CC=C2)OC)OC)C(=O)OCC)C3=C(C=CC(=C3)C)C

Origin of Product

United States

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